1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1898006-50-2
VCID: VC11513247
InChI: InChI=1S/C11H10BrFO3/c1-16-9-7(4-6(12)5-8(9)13)11(2-3-11)10(14)15/h4-5H,2-3H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H10BrFO3
Molecular Weight: 289.10 g/mol

1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid

CAS No.: 1898006-50-2

Cat. No.: VC11513247

Molecular Formula: C11H10BrFO3

Molecular Weight: 289.10 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid - 1898006-50-2

Specification

CAS No. 1898006-50-2
Molecular Formula C11H10BrFO3
Molecular Weight 289.10 g/mol
IUPAC Name 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid
Standard InChI InChI=1S/C11H10BrFO3/c1-16-9-7(4-6(12)5-8(9)13)11(2-3-11)10(14)15/h4-5H,2-3H2,1H3,(H,14,15)
Standard InChI Key JLCRGOKBXJQODX-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1F)Br)C2(CC2)C(=O)O

Introduction

1-(5-Bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid is a complex organic compound featuring a unique cyclopropane structure attached to a carboxylic acid group and an aromatic ring with bromo, fluoro, and methoxy substituents. This compound is of significant interest in fields such as drug discovery, chemical biology, and medicinal chemistry due to its potential reactivity and biological activity.

Synthesis Methods

The synthesis of 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid can be achieved through various organic chemistry methods. These typically involve the formation of the cyclopropane ring followed by the introduction of the aromatic substituents. Specific synthesis routes may include cycloaddition reactions or the use of organometallic reagents to introduce the bromo and fluoro groups.

Potential Applications

This compound is valuable in drug discovery and medicinal chemistry due to its unique structure, which can be used to explore interactions with biological targets. Its potential applications include:

  • Drug Discovery: The compound's unique structure makes it suitable for studying interactions with enzymes or receptors, potentially leading to the development of new drugs.

  • Chemical Biology: It can be used as a tool to understand biological processes at the molecular level.

  • Medicinal Chemistry: Its reactivity and biological activity make it a candidate for further modification to create therapeutic agents.

Related Compounds

Several compounds share structural similarities with 1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid, each with distinct properties:

Compound NameMolecular FormulaKey Features
1-(3-Bromo-5-chlorophenyl)cyclopropane-1-carboxylic acidContains chlorine instead of fluorine, affecting reactivity.
5-Bromo-3-fluoropyridine-2-carboxylic acidA pyridine derivative with potential use in organometallic complexes.
1-Bromo-3-fluorobenzeneA simple aromatic compound that serves as a precursor for various reactions.

Availability and Discontinuation

1-(5-Bromo-3-fluoro-2-methoxyphenyl)cyclopropane-1-carboxylic acid is currently listed as a discontinued product by some suppliers, indicating that it may not be readily available for purchase in standard quantities .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator